
3,3-Dimethylcyclohexanol
Overview
Description
3,3-Dimethylcyclohexanol (CAS 49817-54-1) is a cyclohexanol derivative with two methyl groups at the 3-position. Its molecular formula is C₈H₁₆O, with a molecular weight of 128.21 g/mol . The compound exhibits stereoisomerism, with the (S)-enantiomer specifically characterized by the National Institute of Standards and Technology (NIST) . It is utilized in diverse applications, including:
Preparation Methods
Hydrogenation of 3,3-Dimethylcyclohexanone
Overview:
The most widely employed method for synthesizing 3,3-dimethylcyclohexanol involves catalytic hydrogenation of 3,3-dimethylcyclohexanone. This approach is favored both in laboratory and industrial settings due to its efficiency and high selectivity.
- Substrate: 3,3-Dimethylcyclohexanone (C8H14O)
- Catalysts: Palladium on carbon (Pd/C), nickel catalysts, or Amberlyst CH57 resin-supported catalysts
- Solvent: Methanol is commonly used
- Conditions: Elevated hydrogen pressure (e.g., 20 bar), temperatures around 70–85°C, reaction times approximately 7 hours
- Yield: High yields reported (up to 98% for the ketone hydrogenation step)
- Apparatus: Autoclave reactors are typically employed for pressurized hydrogenation
Mechanism:
Hydrogenation proceeds via adsorption of hydrogen and the ketone on the catalyst surface, followed by hydrogen transfer to the carbonyl carbon, yielding the corresponding alcohol.
Example Procedure:
Amberlyst CH57 (1 g catalyst per g dimedone, with 1 mol% Pd relative to dimedone) is mixed with dimedone (3,3-dimethylcyclohexanone precursor) in methanol to form a 20 wt% solution. The mixture is hydrogenated under 3750.38 Torr hydrogen pressure at 85°C for 7.5 hours, yielding 3,3-dimethylcyclohexanone, which can then be further reduced to the alcohol.
Grignard Reaction Followed by Hydrolysis
Overview:
Another synthetic route involves the nucleophilic addition of a Grignard reagent to 3,3-dimethylcyclohexanone, followed by aqueous acidic workup to yield this compound.
- Reagents: Methylmagnesium bromide or similar alkylmagnesium halides
- Substrate: 3,3-Dimethylcyclohexanone
- Conditions: Anhydrous ether solvents under inert atmosphere; subsequent hydrolysis with aqueous acid
- Outcome: Formation of tertiary alcohol at the 1-position with retention of the 3,3-dimethyl substitution
Notes:
This method allows for the introduction of additional alkyl groups if desired, enabling structural diversification. The reaction requires careful control of moisture and temperature to avoid side reactions.
Acid-Catalyzed Hydration of 3,3-Dimethylcyclohexene
Overview:
Hydration of 3,3-dimethylcyclohexene under acidic conditions can yield this compound through Markovnikov addition of water across the double bond.
- Substrate: 3,3-Dimethylcyclohexene
- Catalysts: Mineral acids such as sulfuric acid or hydrochloric acid
- Conditions: Controlled temperature to avoid rearrangements; typical reaction times vary
- Purification: Washing with sulfuric acid, methanol, ammonia, followed by distillation
Yield: Approximately 65% yield reported under optimized conditions.
Mechanistic Insight:
The reaction proceeds via protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by water and deprotonation to yield the alcohol. Steric hindrance from the 3,3-dimethyl groups influences carbocation stability and product distribution.
Hydrolysis of Acetate Derivatives
Overview:
Synthesis of optically active this compound has been achieved by hydrolysis of acetate derivatives prepared from dihydromyrcene precursors.
- Precursor: Acetate ester of this compound
- Hydrolysis Conditions: Reflux with potassium hydroxide in ethanol for 3 hours
- Workup: Extraction with ether, drying, and distillation to isolate the alcohol
- Yield: High purity alcohol obtained (e.g., 14 g from 19.8 g acetate)
- Physical Properties: Boiling point ~47°C at 1 mmHg
This method provides a route to enantiomerically enriched this compound, useful in stereochemical studies and applications.
Comparative Data Table of Preparation Methods
Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
Hydrogenation of 3,3-dimethylcyclohexanone | 3,3-Dimethylcyclohexanone | Pd/C, Ni, Amberlyst CH57 | 70–85°C, 20 bar H2, 7 h | Up to 98 | Industrially favored, high selectivity |
Grignard Reaction + Hydrolysis | 3,3-Dimethylcyclohexanone | Methylmagnesium bromide | Anhydrous ether, inert atmosphere | Moderate | Allows alkyl group introduction |
Acid-Catalyzed Hydration | 3,3-Dimethylcyclohexene | H2SO4, HCl | Controlled temp, aqueous workup | ~65 | Carbocation rearrangements possible |
Hydrolysis of Acetate Derivative | This compound acetate | KOH in ethanol | Reflux 3 h | High | Enantiomerically enriched product |
Research Findings and Analytical Characterization
- Gas Chromatography (GC): Used to analyze reaction mixtures and confirm purity, especially to detect acetoxylated byproducts or unreacted starting materials.
- Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are critical for confirming the structure and stereochemistry of this compound. Characteristic signals include methyl protons around δ 0.9–1.5 ppm and hydroxyl proton around δ 3.5–4.0 ppm.
- Physical Constants: Boiling point around 186°C at reduced pressure (4 mmHg) and density approximately 0.9128 g/cm³ at 15°C serve as benchmarks for product verification.
- Mechanistic Insights: Acid-catalyzed dehydration and hydration reactions proceed via carbocation intermediates, where steric effects from the 3,3-dimethyl substituents influence product distribution and reaction pathways. Computational studies (e.g., DFT) have been used to model these effects and optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethylcyclohexanol can be oxidized to form 3,3-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent and conditions used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3,3-Dimethylcyclohexanone
Reduction: Various hydrocarbons depending on the specific conditions
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
Organic Synthesis
3,3-DMCH serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for producing other cyclohexane derivatives and chiral compounds. Its unique structure allows for various reaction pathways, including oxidation and substitution reactions.
Fragrance and Flavor Manufacturing
Due to its pleasant odor profile, 3,3-DMCH is utilized in producing fragrances and flavoring agents. Its structural properties allow it to blend well with various aromatic compounds.
Solvent Properties
The compound exhibits solvent characteristics that make it suitable for extraction processes and as a reaction medium in organic reactions. Its ability to dissolve various substances enhances its utility in chemical manufacturing.
Notable Research Studies
- Antibacterial Properties Study : Research has indicated that certain derivatives of cyclohexanol exhibit significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in pharmaceuticals and hygiene products.
- Cell Cycle Regulation Study : Modifications on the cyclohexanol structure could influence cell cycle progression and DNA damage response pathways, indicating possible therapeutic applications in cancer research.
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclohexanol in chemical reactions typically involves the activation of the hydroxyl group, making it susceptible to nucleophilic attack or oxidation. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structural Isomers
Structural Isomers Overview
Key dimethylcyclohexanol isomers differ in methyl group positions, influencing their physical properties, reactivity, and applications:
Physicochemical Properties
- Boiling Points and Solubility: Symmetrical isomers (e.g., 3,3-) may exhibit higher melting points due to molecular symmetry, while asymmetrical isomers (e.g., 2,4-) are more volatile. For example, this compound is detected in urinary volatiles , suggesting moderate volatility.
- Stereochemical Influence: The (S)-enantiomer of this compound is specifically synthesized for stereoselective reactions , whereas other isomers lack documented enantiomeric studies.
Research Findings and Key Differences
Volatile Compound Profiling
- This compound: Detected in preeclampsia biomarker studies (VIP score: 2.33) and as a discriminant VOC in aromatic rice .
- 2,6-Dimethylcyclohexanol: Upregulated in honeybees under fipronil stress, suggesting a role in detoxification .
Stability and Reactivity
- This compound is stable under standard conditions but undergoes oxidation to ketones in catalytic hydrogenation processes .
- 2,4-Dimethylcyclohexanol is less stable, with rapid degradation observed in ultrasound-treated pork .
Biological Activity
3,3-Dimethylcyclohexanol, with the molecular formula and CAS number 767-12-4, is an organic compound characterized by two methyl groups attached to the third carbon of the cyclohexane ring. This compound is primarily utilized as an intermediate in organic synthesis and has applications in various industrial processes, including the manufacture of fragrances and flavors .
- Molecular Weight : 128.21 g/mol
- IUPAC Name : this compound
- Structure : The structural formula can be represented as follows:
Synthesis Methods
This compound can be synthesized through various methods:
- Hydrogenation of 3,3-Dimethylcyclohexanone : This involves using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
- Grignard Reaction : Reacting 3,3-dimethylcyclohexanone with a Grignard reagent followed by hydrolysis.
Biological Activity
While the direct biological activity of this compound is not extensively documented, its derivatives and related compounds have been studied for various biological effects:
- Pharmacological Potential : Research indicates that derivatives may exhibit pharmacological activities, including anti-infection properties and effects on cellular processes such as apoptosis and inflammation .
- Mechanism of Action : The compound's hydroxyl group can undergo activation leading to nucleophilic attacks or oxidation, influencing its biological interactions.
Table 1: Biological Activities of Related Compounds
Notable Research Studies
- Study on Antibacterial Properties : A study highlighted that certain derivatives of cyclohexanol exhibited significant antibacterial activity against Gram-positive bacteria.
- Cell Cycle Regulation : Research indicated that modifications on the cyclohexanol structure could influence cell cycle progression and DNA damage response pathways.
Q & A
Q. Basic: What are the established laboratory synthesis methods for 3,3-Dimethylcyclohexanol, and what are their critical reaction conditions?
Answer:
A common synthesis involves the acid-catalyzed hydration of 3,3-dimethylcyclohexene or reduction of corresponding ketones. For example, the reaction of this compound with hydrogen bromide (HBr) under controlled conditions (30 min at 5°C, 15 min at 100°C, and 2 hr at 130°C) yields 3,3-dimethylcyclohexyl bromide, demonstrating the alcohol’s reactivity in substitution reactions . Purification typically includes washing with sulfuric acid, methanol, and ammonia, followed by distillation (yield: ~65%) . Key parameters are temperature control and gas flow rate to minimize side products.
Q. Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Gas Chromatography (GC): Used to analyze reaction mixtures for byproducts (e.g., acetoxylated derivatives) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify stereochemistry and confirm hydroxyl group position. For example, δ 1.2–1.5 ppm (methyl groups) and δ 3.5–4.0 ppm (hydroxyl proton) are characteristic .
- Physical Constants: Boiling point (186°C at 4 mmHg) and density (0.9128 g/cm³ at 15°C) serve as benchmarks for purity .
Q. Advanced: What mechanistic insights explain product distribution in acid-catalyzed dehydration of this compound?
Answer:
Dehydration proceeds via carbocation intermediates. The 3,3-dimethyl group induces steric hindrance, favoring hydride or alkyl shifts to form more stable carbocations. For example:
- Pathway 1: Direct elimination yields 1,3-dimethylcyclohexene.
- Pathway 2: Hydride shift to 4-position forms a tertiary carbocation, leading to 1,4-dimethylcyclohexene.
Product ratios depend on reaction kinetics and transition-state stability, analyzed via GC-MS . Computational studies (e.g., DFT at B3LYP/6-31G**) can model carbocation rearrangements .
Q. Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?
Answer:
- Reproducibility Checks: Standardize reaction conditions (e.g., HBr gas flow rate, temperature gradients) .
- Byproduct Analysis: Use GC-MS to identify minor components (e.g., acetoxylated bicyclic byproducts observed at δ 4.73 ppm in NMR) .
- Computational Validation: Compare experimental data with DFT-calculated transition states to explain unexpected product ratios .
Q. Advanced: What strategies optimize this compound’s use in Williamson ether synthesis?
Answer:
- Step 1: Convert the alcohol to a tosylate or mesylate using tosyl chloride/pyridine.
- Step 2: React with alkoxide nucleophiles (e.g., sodium ethoxide) to form ethers.
Steric hindrance from the 3,3-dimethyl group may slow SN2 pathways, favoring elimination; thus, bulky bases (e.g., KOtBu) and polar aprotic solvents (e.g., DMF) improve yields . Monitor optical activity (via polarimetry) to assess stereochemical outcomes .
Properties
IUPAC Name |
3,3-dimethylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDGNSFXSCBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870770 | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-12-4 | |
Record name | 3,3-Dimethylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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